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Compound of Interest

Compound Name: Phosphocreatine Di-tris salt

Cat. No.: B13817273 Get Quote

Technical Support Center: ATP Regeneration
with Phosphocreatine Di-tris Salt
Welcome to the technical support center for optimizing ATP regeneration using

Phosphocreatine (PCr) Di-tris salt. This resource is designed for researchers, scientists, and

drug development professionals to provide clear guidance on experimental protocols,

troubleshooting, and frequently asked questions.

Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for ATP regeneration with Phosphocreatine Di-tris
salt?

A1: The optimal incubation time is not a single fixed value and depends on several factors,

including the concentration of creatine kinase (CK), phosphocreatine (PCr), and ADP, as well

as the temperature and pH of the reaction. It is crucial to determine the optimal time empirically

for your specific experimental conditions. Generally, reactions are monitored kinetically to

identify the linear phase of the reaction, which can range from a few minutes to over an hour.[1]

[2][3][4] For most applications, the reaction occurs within the first 10 to 40 minutes.[1][4]

Q2: What are the recommended starting concentrations for the key reagents?
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A2: For a typical ATP regeneration system, you can use the following starting concentrations as

a guideline. However, these may need to be optimized for your specific application.

Reagent Recommended Starting Concentration

Phosphocreatine Di-tris salt 5 - 40 mM[5]

ADP 2 - 3 µM[6]

Creatine Kinase (CK)
5 U/50 µL (or as recommended by the supplier)

[6]

MgCl₂ 1 - 10 mM[6]

Q3: What is the optimal pH and temperature for the creatine kinase reaction?

A3: The optimal pH for the forward creatine kinase reaction (ATP regeneration) is

approximately 7.7.[7] The reaction can be performed at temperatures ranging from 25°C to

37°C.[3][8][9][10] It is important to maintain a constant temperature throughout the experiment

as temperature fluctuations can affect the enzyme's kinetic properties.[7][11]

Q4: Why is Phosphocreatine Di-tris salt preferred over other forms of phosphocreatine?

A4: Phosphocreatine di-tris salt offers enhanced solubility and stability in biological systems

due to the presence of two tris(hydroxymethyl)aminomethane (tris) molecules.[12] This makes

it particularly useful in biochemical applications where the presence of alkali metal ions (like

sodium) is undesirable.[13]
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Issue Possible Cause(s) Recommended Solution(s)

Low or no ATP regeneration

Inactive Creatine Kinase (CK)

enzyme: Improper storage or

handling.

- Ensure CK is stored at the

recommended temperature

(-20°C). - Prepare fresh

enzyme dilutions for each

experiment. - Run a positive

control to verify enzyme

activity.

Sub-optimal reagent

concentrations: Concentrations

of PCr, ADP, or Mg²⁺ are too

low.

- Optimize the concentration of

each reagent by performing a

titration experiment. - Refer to

the recommended starting

concentrations in the FAQ

section.

Incorrect pH or temperature:

The reaction buffer is not at the

optimal pH or the incubation

temperature is incorrect.

- Verify the pH of your reaction

buffer is around 7.7.[7] -

Ensure your incubator or water

bath is calibrated and

maintaining the correct

temperature (25-37°C).[3][8][9]

[10]

Reaction rate decreases over

time (non-linear kinetics)

Substrate depletion: PCr or

ADP is being consumed.

- If a linear range is sufficient

for your measurement, choose

two time points within this

range to calculate the rate.[1]

[4] - If the reaction needs to

proceed for a longer duration,

consider increasing the initial

substrate concentrations.

Product inhibition:

Accumulation of ATP or

creatine may be inhibiting the

enzyme.

- This is a natural part of the

enzyme kinetics. Analyze the

initial linear phase of the

reaction for the most accurate

rate determination.
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Enzyme instability: The CK

enzyme may be losing activity

over the incubation period.

- Reduce the incubation time if

possible. - Ensure the

presence of stabilizing agents

in your buffer if necessary.

High background signal

Contaminating ATP in

reagents: The PCr or ADP

stocks may be contaminated

with ATP.

- Use high-purity reagents. -

Prepare fresh reagent stocks. -

Run a blank reaction without

the CK enzyme to measure the

background ATP level and

subtract it from your sample

readings.

Inconsistent results between

replicates

Pipetting errors: Inaccurate or

inconsistent pipetting of small

volumes.

- Use calibrated pipettes and

proper pipetting techniques. -

Prepare a master mix of

reagents to minimize pipetting

variations between wells.[1][4]

Temperature fluctuations:

Inconsistent temperature

across the plate or between

experiments.

- Ensure uniform heating of

your reaction plate. - Allow all

reagents to reach the reaction

temperature before starting the

experiment.

Experimental Protocols
Protocol 1: Determining the Optimal Incubation Time for
ATP Regeneration
This protocol describes a kinetic assay to determine the optimal incubation time for your

specific experimental conditions.

Materials:

Phosphocreatine Di-tris salt

Adenosine Diphosphate (ADP)
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Creatine Kinase (CK)

Reaction Buffer (e.g., 70 mM Tris/acetate, pH 7.75)[6]

MgCl₂

ATP detection reagent (e.g., Luciferin-Luciferase based assay)

Microplate reader with luminometry capabilities

96-well microplate, opaque

Procedure:

Prepare Reagent Stocks:

Prepare a concentrated stock solution of Phosphocreatine Di-tris salt in ultrapure water.

Prepare a stock solution of ADP in ultrapure water.

Prepare a stock solution of MgCl₂ in ultrapure water.

Reconstitute Creatine Kinase in the recommended buffer as per the manufacturer's

instructions. Aliquot and store at -20°C.

Prepare Reaction Master Mix:

On ice, prepare a master mix containing the reaction buffer, PCr, ADP, and MgCl₂ at your

desired final concentrations. Prepare enough master mix for all your samples and controls.

Set up the Reaction Plate:

Add the master mix to the wells of a 96-well plate.

Include a "no enzyme" control by adding master mix to a well but substituting the enzyme

with an equal volume of reaction buffer.

Equilibrate the plate to the desired reaction temperature (e.g., 37°C) for 5 minutes.
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Initiate the Reaction:

Add the Creatine Kinase enzyme to the appropriate wells to start the reaction. Mix gently

by pipetting.

Kinetic Measurement:

Immediately place the plate in a microplate reader pre-set to the reaction temperature.

Measure the luminescence signal at regular intervals (e.g., every 1-2 minutes) for a total

duration of 30-60 minutes.[1][4]

Data Analysis:

Plot the luminescence signal (proportional to ATP concentration) against time.

Identify the linear portion of the curve. The optimal incubation time for an endpoint assay

would fall within this linear range. For kinetic assays, the rate is calculated from the slope

of this linear phase.

Visualizations
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Caption: The Creatine Kinase (CK) catalyzed reaction for ATP regeneration.
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Caption: Workflow for optimizing incubation time in an ATP regeneration assay.
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Caption: A logical troubleshooting guide for common issues.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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